
Cadmium-109
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium-109 is a radioactive isotope of cadmium with a half-life of 461 days. It is used in various scientific research applications, including biological and medical research.
Mécanisme D'action
Cadmium-109 emits gamma radiation, which allows it to be detected and tracked in biological and medical studies. It is also a heavy metal, which means that it can bind to proteins and other cellular components, disrupting their function and causing cellular damage.
Effets Biochimiques Et Physiologiques
Cadmium-109 has been shown to have a range of biochemical and physiological effects. It can accumulate in various organs and tissues, including the liver, kidneys, and bones. It can also interfere with the function of enzymes and other cellular components, leading to oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cadmium-109 in lab experiments is its ability to be tracked using gamma radiation. This allows researchers to study the movement of cadmium in living organisms and to monitor its effects on cellular function. However, one of the limitations of using Cadmium-109 is its relatively short half-life, which means that it must be used soon after synthesis.
Orientations Futures
There are many potential future directions for research involving Cadmium-109. One area of interest is the development of new methods for tracking the movement of cadmium in living organisms. Another area of interest is the study of the effects of cadmium on cellular function and the development of new therapies to mitigate these effects.
Conclusion
Cadmium-109 is a radioactive isotope of cadmium that is widely used in scientific research applications. It is synthesized by neutron activation of cadmium-108 in a nuclear reactor and emits gamma radiation, which allows it to be tracked in biological and medical studies. Cadmium-109 has a range of biochemical and physiological effects and can accumulate in various organs and tissues. While it has limitations, including its short half-life, there are many potential future directions for research involving Cadmium-109.
Méthodes De Synthèse
Cadmium-109 is synthesized by neutron activation of cadmium-108 in a nuclear reactor. The process involves exposing cadmium-108 to a neutron flux, which results in the absorption of a neutron and the conversion of cadmium-108 to cadmium-109.
Applications De Recherche Scientifique
Cadmium-109 is widely used in scientific research applications, including biological and medical research. It is commonly used as a tracer in biological studies to track the movement of cadmium in living organisms. It is also used in medical research to study the effects of cadmium on human health.
Propriétés
Numéro CAS |
14109-32-1 |
|---|---|
Nom du produit |
Cadmium-109 |
Formule moléculaire |
Cd |
Poids moléculaire |
108.90499 g/mol |
Nom IUPAC |
cadmium-109 |
InChI |
InChI=1S/Cd/i1-3 |
Clé InChI |
BDOSMKKIYDKNTQ-OIOBTWANSA-N |
SMILES isomérique |
[109Cd] |
SMILES |
[Cd] |
SMILES canonique |
[Cd] |
Synonymes |
109Cd radioisotope Cadmium-109 Cd-109 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



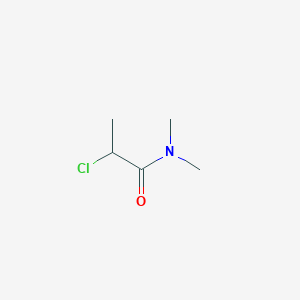
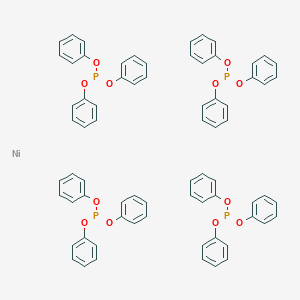
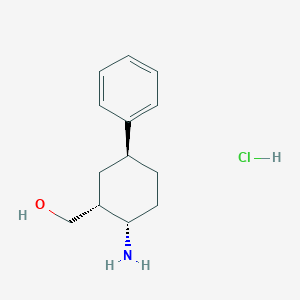
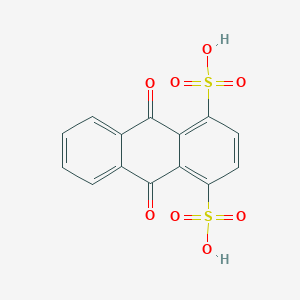
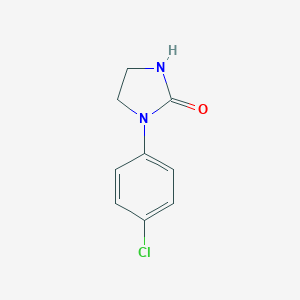

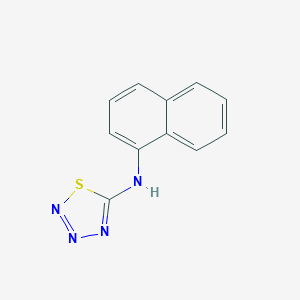
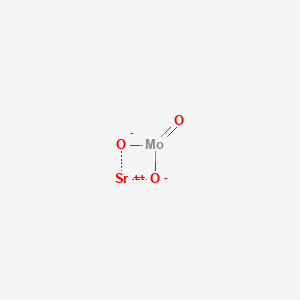
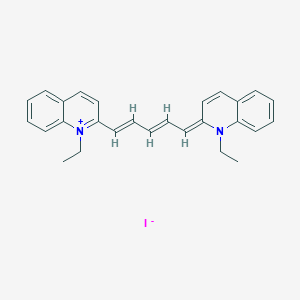
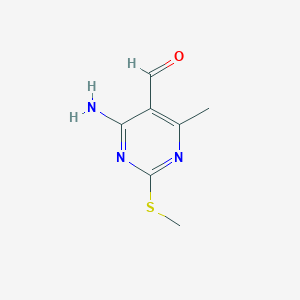
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
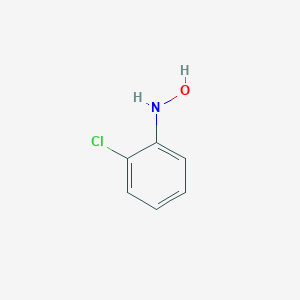
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
